

An In-depth Technical Guide to 3-Chloro-2-hydroxybenzonitrile

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Compound of Interest

Compound Name: 3-Chloro-2-hydroxybenzonitrile

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This technical guide provides a comprehensive overview of **3-Chloro-2-hydroxybenzonitrile**, a significant chemical intermediate in various research and development sectors. The document is intended for researchers, scientists, and drug development professionals, offering detailed insights into its properties, synthesis, and potential applications.

Introduction

3-Chloro-2-hydroxybenzonitrile, with the CAS number 13073-27-3, is an aromatic compound featuring a nitrile group, a hydroxyl group, and a chlorine atom attached to a benzene ring. This substitution pattern makes it a versatile building block in organic synthesis, particularly for the preparation of more complex molecules with potential pharmacological activities. While the specific historical details of its discovery are not extensively documented in readily available literature, its utility as a synthetic intermediate is recognized in the field of medicinal chemistry.

Physicochemical Properties

The fundamental physicochemical properties of **3-Chloro-2-hydroxybenzonitrile** are summarized in the table below. This data is essential for its handling, characterization, and application in experimental settings.

Property	Value	Source
CAS Number	13073-27-3	[1]
Molecular Formula	C ₇ H ₄ ClNO	[1]
Molecular Weight	153.57 g/mol	[1]
Appearance	Solid (form may vary)	N/A
Purity	≥97% (typical from commercial suppliers)	[1]

Note: Further quantitative data such as melting point, boiling point, and detailed spectroscopic analysis (NMR, IR, Mass Spectrometry) would require experimental determination or access to specific batch analysis data from a supplier.

Synthesis of 3-Chloro-2-hydroxybenzonitrile

While the first documented synthesis of **3-Chloro-2-hydroxybenzonitrile** is not readily traceable in the literature, a plausible and commonly employed method for the synthesis of hydroxybenzonitriles is through the dehydration of the corresponding aldoxime. A potential synthetic pathway for **3-Chloro-2-hydroxybenzonitrile** can be extrapolated from the known synthesis of related compounds, such as 5-chloro-2-hydroxybenzonitrile from 5-chlorosalicylaldehyde.

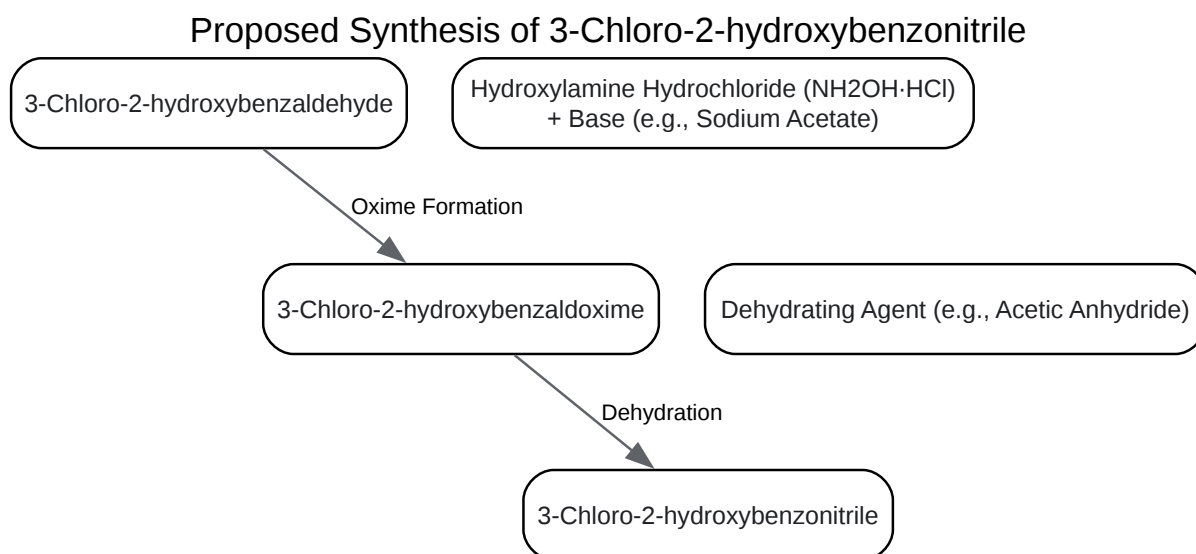
Proposed Synthetic Pathway

The synthesis would likely proceed in two main steps starting from 3-chloro-2-hydroxybenzaldehyde:

- **Oxime Formation:** Reaction of 3-chloro-2-hydroxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base to form 3-chloro-2-hydroxybenzaldoxime.
- **Dehydration:** The subsequent dehydration of the aldoxime to yield the desired **3-Chloro-2-hydroxybenzonitrile**.

Experimental Workflow Diagram

The logical flow of this proposed synthesis is depicted in the following diagram:



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Caption: Proposed two-step synthesis of **3-Chloro-2-hydroxybenzonitrile**.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, yet plausible, experimental protocol based on general methods for similar transformations.

Step 1: Synthesis of 3-Chloro-2-hydroxybenzaldoxime

- Dissolve 3-chloro-2-hydroxybenzaldehyde (1 equivalent) in a suitable solvent such as ethanol.
- Add a solution of hydroxylamine hydrochloride (1.1 equivalents) and a base like sodium acetate (1.2 equivalents) in water.
- Stir the reaction mixture at room temperature for a specified period (e.g., 2-4 hours) while monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, the product can be isolated by precipitation in water and subsequent filtration.

- The crude product should be washed with water and dried.

Step 2: Synthesis of **3-Chloro-2-hydroxybenzonitrile**

- Reflux the crude 3-chloro-2-hydroxybenzaldoxime with a dehydrating agent such as acetic anhydride (excess) for several hours.
- Monitor the reaction for the disappearance of the starting material using TLC.
- After the reaction is complete, cool the mixture and pour it into ice-cold water to precipitate the product.
- Filter the solid, wash thoroughly with water to remove any acetic acid, and then with a dilute sodium bicarbonate solution to neutralize any remaining acid.
- The crude **3-Chloro-2-hydroxybenzonitrile** can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Spectroscopic Characterization (Anticipated Data)

While specific spectra are not available, the expected spectroscopic data for **3-Chloro-2-hydroxybenzonitrile** would be as follows:

- ^1H NMR: Signals corresponding to the aromatic protons and the hydroxyl proton. The chemical shifts and coupling constants would be characteristic of the substitution pattern.
- ^{13}C NMR: Resonances for the aromatic carbons, the nitrile carbon, and the carbon bearing the hydroxyl group.
- IR Spectroscopy: Characteristic absorption bands for the O-H stretch of the phenol, the $\text{C}\equiv\text{N}$ stretch of the nitrile, and C-Cl stretching, as well as aromatic C-H and C=C vibrations.
- Mass Spectrometry: The molecular ion peak corresponding to its molecular weight (153.57 g/mol), with a characteristic isotopic pattern for a molecule containing one chlorine atom.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the scientific literature detailing the biological activity or the associated signaling pathways of **3-Chloro-2-hydroxybenzonitrile**. However, related hydroxybenzonitrile derivatives have been reported to exhibit antimicrobial and other pharmacological properties. Future research may explore the potential of **3-Chloro-2-hydroxybenzonitrile** in these areas.

Conclusion

3-Chloro-2-hydroxybenzonitrile is a valuable chemical intermediate with potential for use in the synthesis of novel compounds in the pharmaceutical and agrochemical industries. While its historical discovery and a definitive, published synthesis protocol are not readily available, its synthesis can be reasonably proposed based on established chemical transformations. Further research into its synthesis optimization, detailed characterization, and biological evaluation is warranted to fully elucidate its potential.

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References

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